molecular formula C7H6BrN3S B13940827 1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine

1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine

Cat. No.: B13940827
M. Wt: 244.11 g/mol
InChI Key: MYBBEWSKJYEOFW-UHFFFAOYSA-N
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Description

1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a pyrrolo[1,2-d][1,2,4]triazine core with a bromine atom at the 1-position and a methylthio group at the 4-position

Preparation Methods

The synthesis of 1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. The reaction conditions typically include the use of bromohydrazone intermediates, triazinium dicyanomethylide formation, and transition metal-mediated synthesis . Industrial production methods may involve multistep synthesis and rearrangement of pyrrolooxadiazines .

Chemical Reactions Analysis

1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, palladium catalysts, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s effects are mediated through its binding to active sites or allosteric sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine can be compared with other pyrrolo[1,2-d][1,2,4]triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other derivatives .

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

1-bromo-4-methylsulfanylpyrrolo[1,2-d][1,2,4]triazine

InChI

InChI=1S/C7H6BrN3S/c1-12-7-10-9-6(8)5-3-2-4-11(5)7/h2-4H,1H3

InChI Key

MYBBEWSKJYEOFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C2=CC=CN21)Br

Origin of Product

United States

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